molecular formula C10H30Cl2O3Si5 B12547756 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane CAS No. 143886-18-4

1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane

Cat. No.: B12547756
CAS No.: 143886-18-4
M. Wt: 409.67 g/mol
InChI Key: DLBLXAXKIVVAOI-UHFFFAOYSA-N
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Description

1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane is a complex organosilicon compound. It is characterized by the presence of multiple silicon atoms, chlorine atoms, and methyl groups. This compound is part of the broader class of siloxanes, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

The synthesis of 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane typically involves the reaction of chlorosilanes with hexamethyltrisiloxane. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Chemical Reactions Analysis

1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different siloxane derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze, breaking down into smaller siloxane units.

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biological assays.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone-based materials, coatings, and sealants due to its stability and flexibility.

Mechanism of Action

The mechanism by which 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound provide flexibility and stability, allowing it to interact with different substrates. The chlorine atoms can participate in substitution reactions, modifying the compound’s properties and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane include:

    Hexamethyldisiloxane: A simpler siloxane with fewer silicon atoms and no chlorine atoms.

    Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural properties.

    Trimethylsilyl Chloride: A chlorosilane with a simpler structure and different reactivity.

The uniqueness of this compound lies in its combination of multiple silicon atoms, chlorine atoms, and methyl groups, providing a balance of stability, reactivity, and versatility in various applications.

Properties

CAS No.

143886-18-4

Molecular Formula

C10H30Cl2O3Si5

Molecular Weight

409.67 g/mol

IUPAC Name

chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-methyl-trimethylsilylsilane

InChI

InChI=1S/C10H30Cl2O3Si5/c1-16(2,3)20(10,12)15-19(8,9)14-18(6,7)13-17(4,5)11/h1-10H3

InChI Key

DLBLXAXKIVVAOI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl)Cl

Origin of Product

United States

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